molecular formula C9H14BrN3O2S B8546085 2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide

2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide

Cat. No.: B8546085
M. Wt: 308.20 g/mol
InChI Key: XWDANJWCWRRKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C9H14BrN3O2S and its molecular weight is 308.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14BrN3O2S

Molecular Weight

308.20 g/mol

IUPAC Name

2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14BrN3O2S/c1-9(2,3)13-16(14,15)7-4-6(10)5-12-8(7)11/h4-5,13H,1-3H3,(H2,11,12)

InChI Key

XWDANJWCWRRKBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-amino-5-bromopyridine-3-sulfonyl chloride (15 g, 55 mmol) was dissolved in THF (125 mL) and at 0° C. t-butylamine (6.5 g, 111 mmol) was added and the reaction mixture was stirred at RT for 2 h. The reaction mixture was concentrated under reduced pressure to yield 2-amino-5-bromo-N-tert-butylpyridine-3-sulfonamide (8.4 g, 49%), which was used without further purification. LCMS Method Y: retention time 1.70 min, [M−1]=306.0.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

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